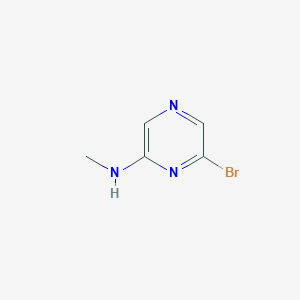

6-Bromo-N-methyl-2-pyrazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

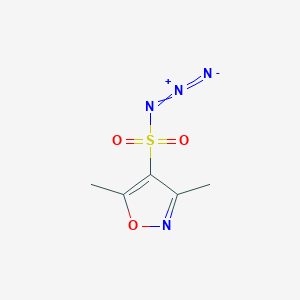

6-Bromo-N-methyl-2-pyrazinamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It has gained popularity among researchers due to its potential applications in various fields.

Synthesis Analysis

The synthesis of pyrazinamine derivatives, such as 6-Bromo-N-methyl-2-pyrazinamine, often involves reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .Molecular Structure Analysis

The molecular structure of 6-Bromo-N-methyl-2-pyrazinamine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a bromine atom at the 6th position and a methyl group at the 2nd position .Physical And Chemical Properties Analysis

6-Bromo-N-methyl-2-pyrazinamine has a predicted density of 1.686±0.06 g/cm3 and a predicted boiling point of 268.5±40.0 °C .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research highlights the utilization of brominated compounds, including structures similar to 6-Bromo-N-methyl-2-pyrazinamine, in synthesizing diverse heterocyclic compounds. These synthesized compounds have shown significant cytotoxic effects against various cancer cell lines, emphasizing their potential in developing new anticancer agents (Mohareb & MegallyAbdo, 2015).

Anti-inflammatory Applications

Compounds derived from reactions involving structures akin to 6-Bromo-N-methyl-2-pyrazinamine have been tested as anti-inflammatory agents. Some derivatives demonstrated moderate to potent anti-inflammatory activity, indicating their potential use in treating inflammation-related conditions (Zaki et al., 2006).

Anticancer Activity

The exploration of pyrazole derivatives has revealed compounds with good antineoplastic activity, offering insights into their use as potential anticancer therapies. Notably, specific derivatives showed promising antineoplastic activity in experimental animals, highlighting their potential in cancer treatment strategies (Cheng et al., 1986).

Human Monoamine Oxidase Inhibition

Research on 2-pyrazoline and hydrazone derivatives, which are chemically related to 6-Bromo-N-methyl-2-pyrazinamine, has shown their inhibitory activity on human monoamine oxidase (hMAO). This finding suggests their potential therapeutic application in treating neurological disorders that benefit from hMAO inhibition (Evranos-Aksöz et al., 2014).

Tuberculosis Treatment

The role of pyrazinamide, a compound related to 6-Bromo-N-methyl-2-pyrazinamine, has been emphasized in the treatment of tuberculosis. Pyrazinamide's conversion to pyrazinoic acid and its effect on Mycobacterium tuberculosis membrane energetics and transport functions underpin its significance in shortening tuberculosis therapy (Zhang et al., 2003).

Propriétés

IUPAC Name |

6-bromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-8-2-4(6)9-5/h2-3H,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBONNMDYIAXWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714351.png)

![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)

![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)

![(4,4-Difluorocyclohexyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2714359.png)

![(4-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2714360.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2714370.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714373.png)